molecular formula C11H11N3O B3053767 2-Methyl-N-phenyl-1H-imidazole-1-carboxamide CAS No. 56023-08-6

2-Methyl-N-phenyl-1H-imidazole-1-carboxamide

Cat. No. B3053767
Key on ui cas rn: 56023-08-6
M. Wt: 201.22 g/mol
InChI Key: CMVWVHMASYCKAL-UHFFFAOYSA-N
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Patent
US04046773

Procedure details

A solution of 11.9 g. (0.1 mol.) of phenylisocyanate in 120 ml. of toluene is added to the stirred solution of 8.61 g. (0.105 mol.) of 2-methyl-imidazole in 60 ml. of water under cooling at a temperature of 10 to 12° C. The reaction mixture is stirred at room temperature for one hour, thereafter the separated product is filtered off, washed and dried. 14.0 g. (69.6%) of 1-phenylcarbamoyl-2-methyl-imidazole are obtained; m.p.: 205°-207° C.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.105 mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]=[C:8]=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1(C)C=CC=CC=1.[CH3:17][C:18]1[NH:19][CH:20]=[CH:21][N:22]=1>O>[C:1]1([NH:7][C:8]([N:19]2[CH:20]=[CH:21][N:22]=[C:18]2[CH3:17])=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0.105 mol
Type
reactant
Smiles
CC=1NC=CN1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the separated product is filtered off
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(=O)N1C(=NC=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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